

Application Notes and Protocols for PMDETA as a Ligand in Copper Catalysis

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Compound of Interest

Compound Name: 1,1,4,7,7-Pentamethyldiethylenetriamine

Cat. No.: B147387

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Introduction

N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA) is a versatile, inexpensive, and readily available tridentate amine ligand that has found widespread application in copper-catalyzed reactions. Its ability to form stable and active complexes with copper(I) and copper(II) species makes it a powerful tool in various synthetic transformations, including Atom Transfer Radical Polymerization (ATRP), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ullmann-type coupling reactions. This document provides detailed application notes and experimental protocols for the use of the Cu-PMDETA catalytic system in these key reactions.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The Cu-PMDETA complex is one of the most common and efficient catalysts for ATRP.

Application Notes:

The Cu/PMDETA catalytic system is highly active for the ATRP of a variety of monomers, including styrenes, acrylates, and methacrylates. The rate of polymerization can be tuned by adjusting the ratio of Cu(I) to Cu(II) species, the concentration of the catalyst, and the reaction

temperature. The use of PMDETA often leads to faster polymerization rates compared to bipyridine-based ligands, which can be attributed to the lower redox potential of the copper(I)-PMDETA complex. This shifts the equilibrium towards the active propagating species, resulting in a higher concentration of radicals in the system.[1] Furthermore, recent advancements have enabled photo-accelerated ATRP using the Cu-PMDETA system in open-air conditions, significantly simplifying the experimental setup.[2]

Quantitative Data Summary:

Mono mer	Initiat or	[M] ₀ : [I] ₀ : [CuBr] [PMD ETA] ₀	Solve nt	Temp (°C)	Time (h)	Conv ersio n (%)	M _n (g/mol)	M _w /M _n	Refer ence
Styren e	1- PEBr	100:1: 1:1	Bulk	110	4.5	95	9,800	1.15	[1]
Methyl Acrylat e (MA)	MBrP	200:1: 1:1	Bulk	90	2.5	96	18,500	1.19	[1]
Methyl Metha crylate (MMA)	EBiB	200:1: 1:1	Anisol e	90	6	94	19,200	1.24	[1]
Methyl Metha crylate (MMA)	EBPA	200:1: 0.1:0.1	Bulk	RT	3.3	94	-	1.25- 1.47	[2]

*M: Monomer, I: Initiator, 1-PEBr: 1-Phenylethyl bromide, MBrP: Methyl 2-bromopropionate, EBiB: Ethyl α-bromoisobutyrate, EBPA: Ethyl 2-bromophenylacetate.

Experimental Protocol: Normal ATRP of Methyl Methacrylate

Materials:

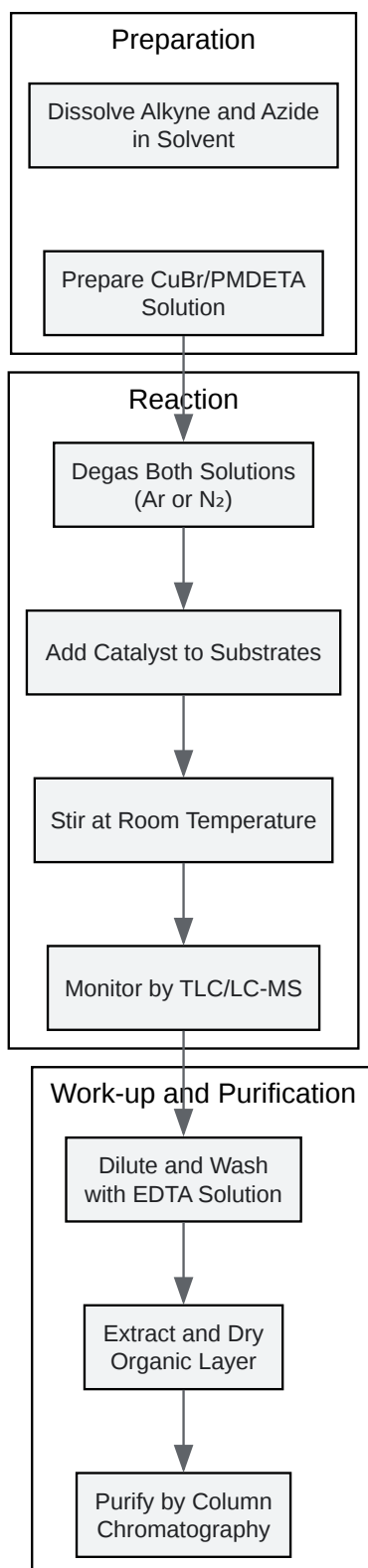
- Methyl methacrylate (MMA), inhibitor removed
- Ethyl α -bromoisobutyrate (EBiB)
- Copper(I) bromide (CuBr)
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA)
- Anisole (solvent)
- Argon or Nitrogen gas supply
- Schlenk flask and line

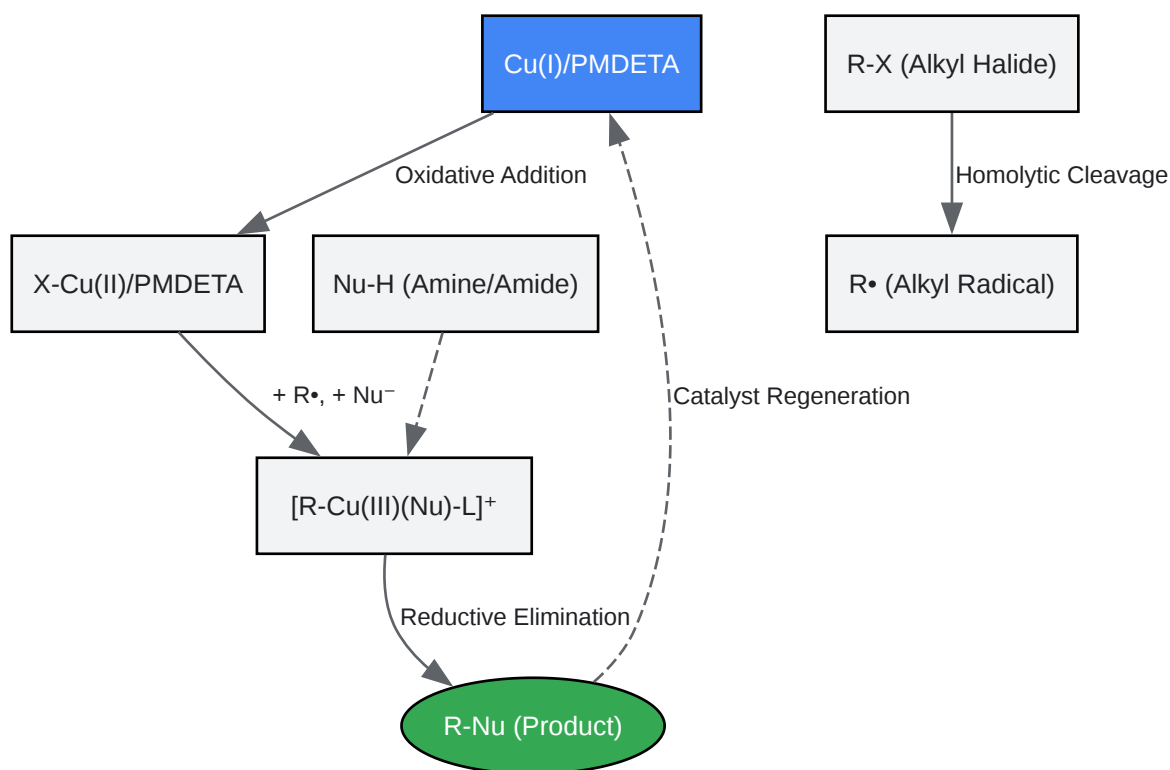
Procedure:

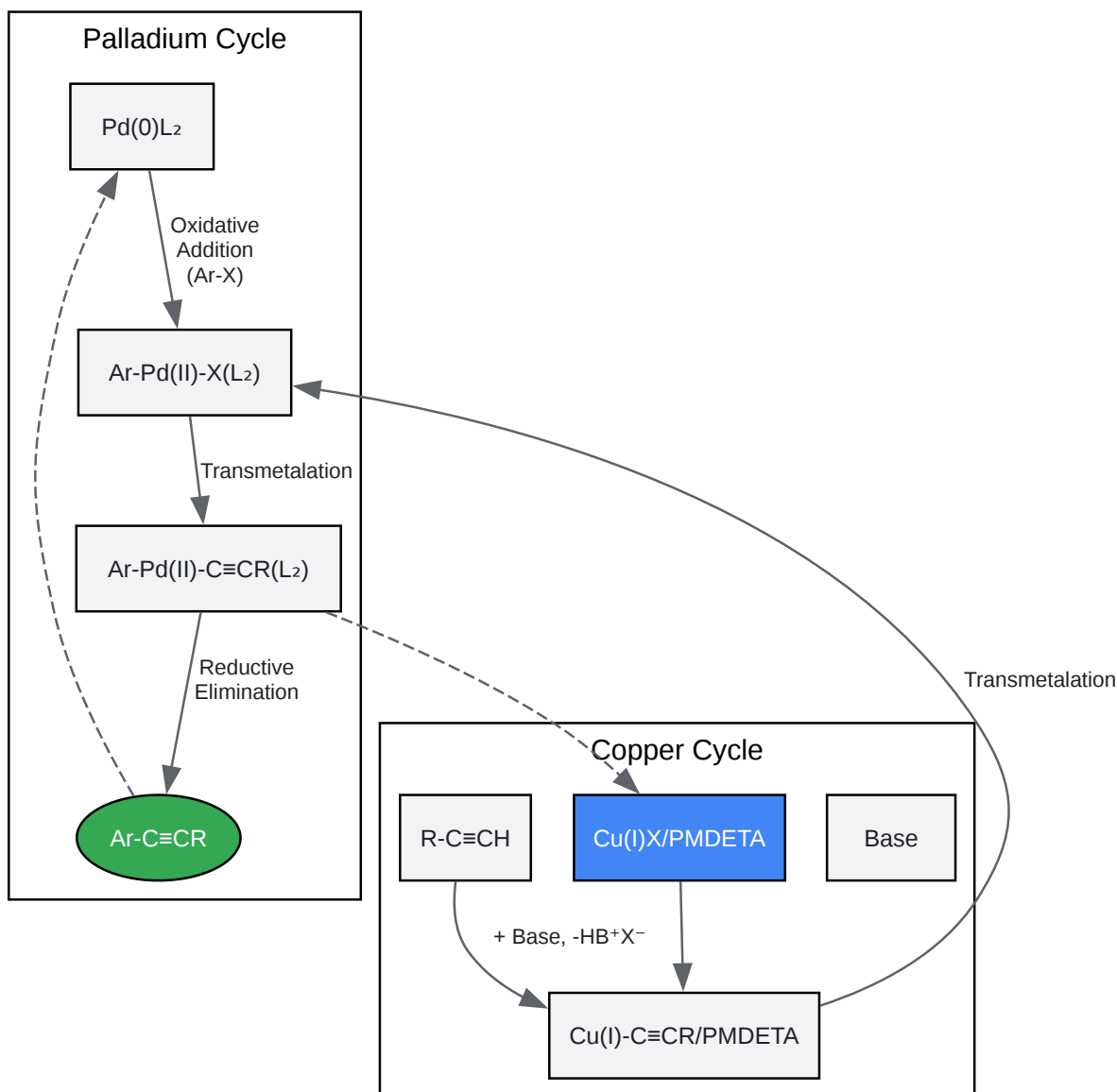
- To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
- Add MMA (2.0 g, 20 mmol), EBiB (14.7 μ L, 0.1 mmol), and anisole (2 mL).
- The flask is sealed with a rubber septum and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
- While maintaining a positive pressure of inert gas, add PMDETA (20.9 μ L, 0.1 mmol) via syringe.
- The flask is then placed in a preheated oil bath at 90 °C.
- Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ^1H NMR or GC) and molecular weight (by GPC).
- The polymerization is stopped by cooling the flask to room temperature and exposing the mixture to air.
- The reaction mixture is diluted with THF, and the copper catalyst is removed by passing the solution through a short column of neutral alumina.

- The polymer is isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum.

Signaling Pathway/Workflow Diagram:







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom Transfer Radical Polymerization-Inspired Room Temperature (sp³)C-N Coupling [organic-chemistry.org]
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